Triethoxymethylsilane

Sol-gel chemistry Reaction kinetics Silane reactivity

Triethoxymethylsilane (MTES) is the rational choice when methoxy-silane reactivity is unmanageable and bulky alkyl-silanes inhibit network formation. Its three ethoxy groups deliver a controlled hydrolysis window essential for pinhole-free thin films, low-density aerogels (contact angle ~163°), and safer RTV silicone curing—replacing toxic methanol with ethanol. For balanced surface grafting of fillers without particle crosslinking, MTES consistently outperforms both faster and slower homologues.

Molecular Formula C7H18O3Si
Molecular Weight 178.3 g/mol
CAS No. 2031-67-6
Cat. No. B1582157
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTriethoxymethylsilane
CAS2031-67-6
Molecular FormulaC7H18O3Si
Molecular Weight178.3 g/mol
Structural Identifiers
SMILESCCO[Si](C)(OCC)OCC
InChIInChI=1S/C7H18O3Si/c1-5-8-11(4,9-6-2)10-7-3/h5-7H2,1-4H3
InChIKeyCPUDPFPXCZDNGI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 ml / 50 ml / 250 ml / 500 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Triethoxymethylsilane (CAS 2031-67-6): Scientific and Industrial Procurement Evidence Guide


Triethoxymethylsilane (MTES), an alkylalkoxysilane (C₇H₁₈O₃Si), is a clear, colorless liquid with a characteristic alcohol odor [1]. As a key component in sol-gel processes, it is widely used for producing silicone resins, coatings, and hybrid materials . Its core feature is the combination of a hydrophobic methyl group and three hydrolyzable ethoxy groups, which allows it to modify surfaces, create crosslinked networks, and serve as a precursor for hydrophobic silica materials . This guide provides a quantitative comparison of MTES against its closest analogs to support evidence-based selection and procurement.

Why Generic Substitution of Triethoxymethylsilane is Scientifically Unsound


Triethoxymethylsilane cannot be freely substituted with other alkylalkoxysilanes because small structural changes profoundly alter key performance properties. Substitution with a methoxy analog (e.g., methyltrimethoxysilane, MTMS) drastically increases hydrolysis speed, often leading to poor process control and premature gelation . Conversely, substituting the methyl group with a larger alkyl chain (e.g., octyltriethoxysilane) severely retards condensation kinetics due to steric hindrance, preventing the formation of a dense, robust network [1]. Even the choice between ethoxy and methoxy groups affects the safety profile due to the generation of different alcohol byproducts . These specific reactivity, kinetic, and safety profiles mean that in-class analogs are not functionally equivalent and cannot be swapped without re-engineering the entire synthesis or formulation process. The following quantitative evidence details exactly where MTES differentiates itself.

Quantitative Differentiation of Triethoxymethylsilane (MTES) from its Closest Analogs: An Evidence-Based Guide


Hydrolysis Kinetics: MTES Provides a Controlled Reactivity Window Between MTMS and TEOS

The hydrolysis rate of MTES's ethoxy groups is significantly slower than that of its methoxy analog, methyltrimethoxysilane (MTMS). This difference provides a more controllable reaction window, crucial for formulating stable sols and achieving uniform coatings. The general rule for hydrolysis activity under acidic conditions is Dimethoxy > Trimethoxy > Diethoxy > Triethoxy . This places MTES (Triethoxy) in a reactivity class significantly lower than MTMS (Trimethoxy). This slower, more manageable hydrolysis rate is a key differentiator that prevents the premature gelation and non-uniform networks often associated with the faster-reacting methoxy silanes, especially in large-scale industrial processing where precise timing is critical .

Sol-gel chemistry Reaction kinetics Silane reactivity

Condensation Kinetics and Network Density: MTES Achieves Higher Crosslinking than Larger Alkyl-Substituted Analogs

A direct ²⁹Si NMR study of hydrolysis and condensation reactions of trifunctional silicon alkoxides (R-Si(OEt)₃) demonstrated that the condensation reactions are faster for methyltriethoxysilane (R = CH₃) and the degree of condensation of the system is higher [1]. In contrast, systems using octyltriethoxysilane (R = C₈H₁₇) exhibit significantly slower condensation and a lower final degree of condensation due to the steric hindrance of the long alkyl chain [1]. This indicates that MTES is superior for applications requiring a dense, highly crosslinked siloxane network, whereas longer-chain analogs may be more suited for producing flexible, less-condensed materials.

Polymerization Sol-gel process Network formation

Hydrophobicity Performance: MTES Delivers Superhydrophobic Surfaces Comparable to MTMS

Methyltrimethoxysilane (MTMS) is a well-known precursor for creating superhydrophobic silica aerogels, with reported contact angles as high as 173° [1]. MTES has been demonstrated as a direct replacement that achieves comparable performance. A study on silica aerogels synthesized from MTES via a two-stage acid-base catalyzed sol-gel process achieved superhydrophobic surfaces with a contact angle as high as 163° [1][2]. While the contact angle is slightly lower (a 10° difference), MTES offers the significant advantage of controlled reactivity (as shown in Evidence Item 1) without sacrificing the desired superhydrophobicity.

Surface modification Superhydrophobicity Aerogels

Material Tunability: MTES/TEOS Blends Precisely Control Pore Structure for Tailored Applications

The co-hydrolysis of MTES with tetraethoxysilane (TEOS) allows for the precise engineering of hybrid material properties. A study on MTES/TEOS xerogels revealed significant differences in the final material structure depending on the synthesis pH and MTES content [1]. Notably, for one series (Series A), the average pore size was less than 5 nm in diameter, while for another (Series B), pore size decreased with increasing MTES percentage [1]. This tunability is a key advantage over using TEOS alone, which would result in a more rigid, hydrophilic, and less tailorable silica network.

Porous materials Drug delivery Xerogels Hybrid materials

Process Safety and Byproduct Profile: MTES Generates Less Toxic Ethanol vs. Methanol from Methoxy Analogs

A critical, quantifiable difference between MTES and its methoxy analog, methyltrimethoxysilane (MTMS), is the byproduct of hydrolysis. Hydrolysis of the methoxysilyl group in MTMS produces methanol, while hydrolysis of the ethoxysilyl group in MTES produces ethanol . Methanol has a significantly higher toxicity profile than ethanol, with lower permissible exposure limits (PEL) and a higher hazard classification [1]. For industrial-scale manufacturing, this translates to less stringent ventilation requirements, safer handling procedures, and reduced regulatory burden when using MTES.

Process safety Industrial hygiene Byproduct toxicity

Evidence-Based Application Scenarios for Triethoxymethylsilane (MTES)


Controlled Sol-Gel Synthesis of Functional Coatings and Hybrid Materials

MTES is the precursor of choice when a controlled, moderate hydrolysis and condensation rate is required to form uniform, defect-free thin films and hybrid materials. Its reactivity window (slower than methoxy silanes, faster than sterically hindered silanes) [1] allows for precise process control, making it ideal for industrial sol-gel coating applications on glass, metals, and plastics. The co-hydrolysis of MTES with TEOS enables precise tuning of the final material's pore size and hydrophobicity, which is essential for creating tailored hybrid materials for optical coatings, corrosion protection, and advanced sensors [2].

Synthesis of Superhydrophobic Aerogels with Safer Process Profile

For researchers and manufacturers producing silica aerogels for thermal insulation, oil-spill cleanup, or specialized filtration, MTES offers a compelling alternative to MTMS. It enables the synthesis of aerogels with comparable superhydrophobicity (contact angle ~163°) [3], but its slower hydrolysis rate (Evidence Item 1) provides better control over the gelation process, leading to higher quality, lower-density monoliths. Critically, its use replaces the toxic byproduct methanol with ethanol, significantly enhancing process safety for large-scale production .

RTV Silicone Rubber Formulations Requiring Controlled Cure and Lower Toxicity

MTES is a critical crosslinking agent for room-temperature vulcanizing (RTV) silicone rubbers . Its ethoxy-based cure chemistry provides a slower, more manageable cure profile compared to faster methoxy-based systems, which is beneficial for applications requiring longer working times. The primary byproduct of curing is ethanol, which is less hazardous than the methanol released from acetoxy or methoxy cure systems, making MTES-based formulations safer for use in confined spaces or applications where user safety is paramount.

Surface Modification of Fillers and Pigments for Enhanced Dispersion in Organic Matrices

When modifying the surface of inorganic fillers (e.g., silica, calcium carbonate) to improve their compatibility and dispersibility in hydrophobic polymer matrices, MTES provides a balanced approach. Its methyl group imparts effective hydrophobicity, reducing filler agglomeration and sedimentation . The controlled reactivity of its ethoxy groups allows for more uniform surface grafting without causing crosslinking between filler particles, a problem often encountered with more reactive silanes . This leads to better processability and mechanical properties in the final composite.

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